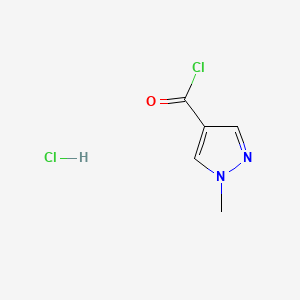
1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Méthodes De Préparation
The synthesis of 1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with phosgene or thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often employ continuous flow reactors to enhance efficiency and yield. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methyl-1H-pyrazole-4-carboxylic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: It is employed in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic applications to introduce the pyrazole moiety into target molecules .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride can be compared with other pyrazole derivatives such as:
1-Phenyl-1H-pyrazole-4-carbonyl chloride: Similar in structure but with a phenyl group instead of a methyl group, leading to different reactivity and applications.
3,5-Dimethyl-1H-pyrazole-4-carbonyl chloride: Contains additional methyl groups, affecting its steric and electronic properties
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
120277-37-4 |
|---|---|
Formule moléculaire |
C5H6Cl2N2O |
Poids moléculaire |
181.02 g/mol |
Nom IUPAC |
1-methylpyrazole-4-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C5H5ClN2O.ClH/c1-8-3-4(2-7-8)5(6)9;/h2-3H,1H3;1H |
Clé InChI |
XZMUISJBUFYMLO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


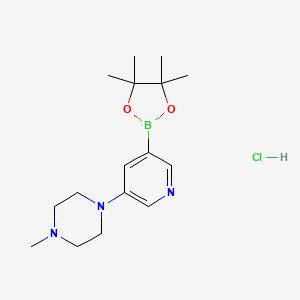
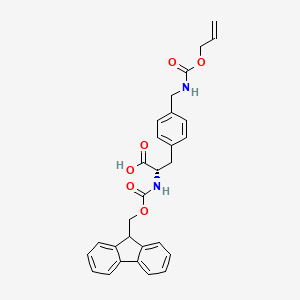
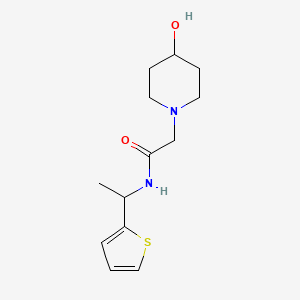
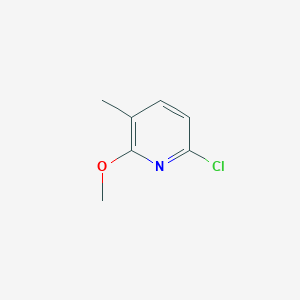
![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)
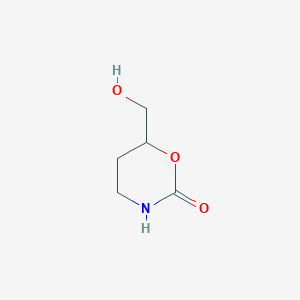

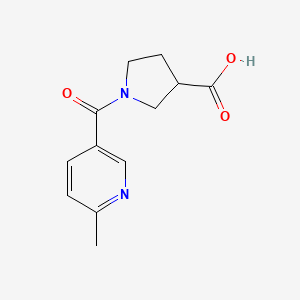
![7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14895547.png)
![n-(2-Methoxyethyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide](/img/structure/B14895550.png)
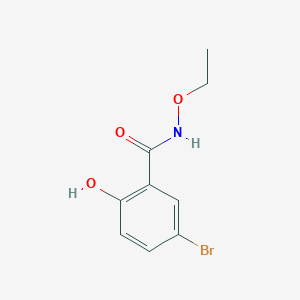
![n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide](/img/structure/B14895553.png)


